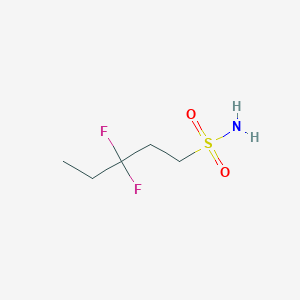

3,3-Difluoropentane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,3-Difluoropentane-1-sulfonamide” is a chemical compound with the molecular formula C5H11F2NO2S . It has a molecular weight of 187.21 . The IUPAC name for this compound is this compound .

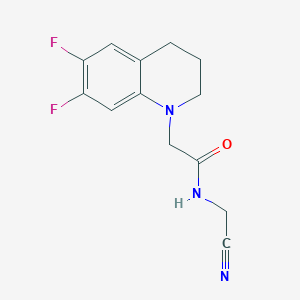

Molecular Structure Analysis

The molecular structure of this compound consists of a pentane chain with two fluorine atoms attached to the third carbon atom and a sulfonamide group attached to the first carbon atom . The InChI code for this compound is 1S/C5H11F2NO2S/c1-2-5(6,7)3-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

科学的研究の応用

Kinetic Model for Perfluorinated Sulfonic Acids Decomposition

A detailed kinetic model has been constructed for the decomposition of perfluorinated sulfonic acids, including analogues like 3,3-Difluoropentane-1-sulfonamide. This model is crucial for understanding the thermal decomposition of these compounds at elevated temperatures, relevant to scenarios like open fires and incineration of materials laden with perfluoroalkyl compounds. The model helps in predicting temperature-dependent profiles for a large array of perfluoroalkyl acyl fluorides and short perfluorinated cuts, providing insights into their environmental fate under pyrolytic conditions (Altarawneh, 2021).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research on microbial degradation of polyfluoroalkyl chemicals, which may include derivatives of this compound, has provided valuable insights into environmental biodegradability. Studies carried out with microbial culture, activated sludge, soil, and sediment have updated our understanding of quantitative and qualitative relationships between precursors and perfluoroalkyl acids, identifying microbial degradation pathways and potential for defluorination (Liu & Mejia Avendaño, 2013).

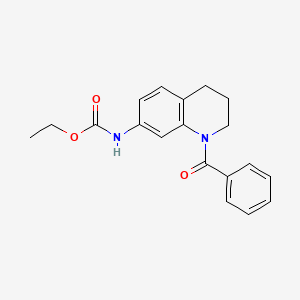

Applications of Triflamides and Triflimides

Triflamides, including derivatives related to this compound, have found extensive use as reagents, efficient catalysts, or additives in numerous reactions due to their high NH-acidity, lipophilicity, catalytic activity, and specific chemical properties. This review highlights the synthesis and application of N-trifluoromethanesulfonyl derivatives across organic chemistry, medicine, biochemistry, catalysis, and agriculture, underscoring the versatility of these compounds (Moskalik & Astakhova, 2022).

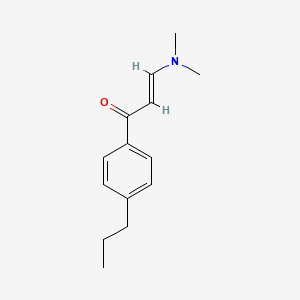

Lewis Acid Catalyzed Annulations

The Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes and ynamides, providing corresponding cyclopentene sulfonamides, demonstrates the potential of this compound and its derivatives in synthesizing complex organic structures. This process highlights the compound's utility in organic synthesis, offering a pathway to cyclopentanones with high diastereoselectivity (Mackay et al., 2014).

Environmental Exposure and Toxicity

Studies on perfluorinated sulfonamides in indoor and outdoor air and indoor dust have revealed their widespread presence, indicating significant environmental exposure. Understanding the occurrence, partitioning, and human exposure to these compounds is essential for assessing their environmental impact and potential health risks (Shoeib et al., 2005).

作用機序

While the specific mechanism of action for 3,3-Difluoropentane-1-sulfonamide is not available, sulfonamides in general are known to inhibit bacterial enzyme dihydropteroate synthetase, which is vital in the synthesis of folate . This inhibition prevents the bacteria from synthesizing nucleic acids, thus inhibiting their replication .

将来の方向性

While specific future directions for 3,3-Difluoropentane-1-sulfonamide are not available, there is ongoing research into the properties and applications of fluorinated surfactants, which includes compounds like this compound . This research is exploring the unique properties of these compounds and their potential uses in various industries .

特性

IUPAC Name |

3,3-difluoropentane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO2S/c1-2-5(6,7)3-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEPIWPANIXINF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCS(=O)(=O)N)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2645364.png)

![2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2645368.png)

![methyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2645380.png)